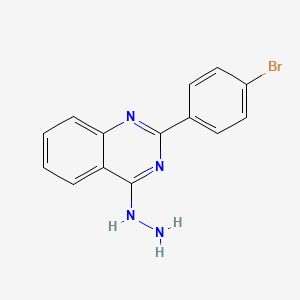

2-(4-bromophenyl)-4-hydrazinoquinazoline

Description

Properties

IUPAC Name |

[2-(4-bromophenyl)quinazolin-4-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN4/c15-10-7-5-9(6-8-10)13-17-12-4-2-1-3-11(12)14(18-13)19-16/h1-8H,16H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQBCZXRGIXGJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Triazoloquinazoline Derivatives

Structural Relationship: 2-(4-Bromophenyl)-4-hydrazinoquinazoline undergoes Dimroth rearrangement under acidic conditions to form [1,2,4]triazolo[1,5-c]quinazolines, which are isomers of [1,2,4]triazolo[4,3-c]quinazolines . Key Differences:

- Photophysical Properties: Triazoloquinazolines derived from the target compound show enhanced fluorescence quantum yields (e.g., 0.15–0.45 in ethanol) compared to their 3-aryltriazolo[4,3-c]quinazoline counterparts (quantum yields <0.10) .

- Electrochemical Stability: Density functional theory (DFT) calculations reveal that triazoloquinazolines exhibit lower energy gaps (HOMO-LUMO) (3.5–3.8 eV) than the parent hydrazinoquinazoline (4.2 eV), suggesting improved charge transport in optoelectronic applications .

Table 1: Photophysical Properties of Triazoloquinazolines vs. Parent Compound

| Compound Type | λem (nm) | Quantum Yield (Φ) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| [1,2,4]Triazolo[4,3-c]quinazoline | 450–480 | 0.15–0.45 | 3.5–3.8 |

| This compound | 420–440 | <0.05 | 4.2 |

Oxadiazole-Based Analogues

Structural Relationship : Compounds like 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole share the 4-bromophenyl substituent but replace the quinazoline core with an oxadiazole ring .

Key Differences :

- Synthetic Pathways: Oxadiazoles are synthesized via cyclization of hydrazides, whereas the target compound relies on hydrazinoquinazoline intermediates .

- Biological Activity: Oxadiazole derivatives exhibit anti-inflammatory activity (59.5–61.9% inhibition at 20 mg/kg), comparable to indomethacin, whereas the hydrazinoquinazoline derivatives are primarily explored for photophysical applications .

Table 2: Anti-Inflammatory Activity of Oxadiazoles

| Compound | % Inhibition (20 mg/kg) | Reference |

|---|---|---|

| 2-[3-(4-Bromophenyl)propan-3-one]-oxadiazole | 61.9 | |

| Indomethacin (Control) | 64.3 |

Pyridazinone and Pyrazole Derivatives

Structural Relationship : Pyridazin-3(2H)-one derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) incorporate the 4-bromophenyl group but diverge in core heterocyclic structure .

Key Differences :

Benzoxazole and Thiazole Hybrids

Structural Relationship : Compounds like 2-(4-bromophenyl)benzo[d]oxazole replace the quinazoline-hydrazine system with benzoxazole-thiazole scaffolds .

Key Differences :

- Applications: Benzoxazole-thiazole hybrids are studied for dual antimicrobial and anticancer activities, whereas hydrazinoquinazolines are optimized for electronic properties .

- Synthetic Routes : These hybrids often involve multi-step condensations (e.g., 3-formylchromone with thiazolylhydrazine), contrasting with the one-pot cyclization used for the target compound .

Q & A

Q. What are the optimal synthetic routes for 2-(4-bromophenyl)-4-hydrazinoquinazoline, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, hydrazine derivatives can react with 4-bromophenyl-substituted precursors under basic conditions. Key factors include:

- Reagent selection : Use of hydrazine hydrate or substituted hydrazines as nucleophiles.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

- Temperature control : Reactions often require reflux (80–120°C) to achieve high yields.

Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the quinazoline core .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : and NMR confirm the bromophenyl group (δ 7.2–7.8 ppm aromatic protons) and hydrazino NH signals (δ 3.5–5.0 ppm).

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak for CHBrN).

- FTIR : Bands at ~3200 cm (N–H stretch) and ~1600 cm (C=N quinazoline ring).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) and stability .

Q. How does the bromophenyl substituent affect the compound's stability and reactivity?

- Methodological Answer : The electron-withdrawing bromine atom:

- Enhances electrophilicity : Facilitates nucleophilic attacks at the quinazoline C-2 position.

- Reduces photodegradation : The heavy atom effect increases UV stability.

- Influences solubility : Bromophenyl groups reduce aqueous solubility, necessitating DMSO or ethanol for dissolution in biological assays.

Comparative studies with non-brominated analogs are recommended to isolate substituent effects .

Advanced Research Questions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.